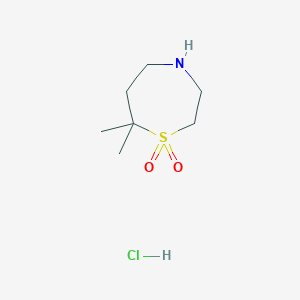
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Overview
Description
“7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride”, also known as DMDO or dioxamet, is an organic compound with potent oxidizing properties. Its molecular formula is C7H16ClNO2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
Alkylation and Oxidation : Alkylation of 1,5-benzothiazepin-4(5H)-one with different reagents, including dimethyl sulfate and trimethyloxonium fluoroborate, leads to the formation of N-methyl compounds and lactimethers. These derivatives are related to the 1,4-thiazepine ring system, which is a simplified structure of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride. These compounds, upon heating, eliminate sulfur and undergo oxidation to produce stable 1,1-dioxides (Hofmann & Fischer, 1987).
Screening Libraries for Drug Discovery : 1,4-Thiazepanes, including similar compounds to 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride, are used in fragment screening libraries for drug discovery. Their high 3D character and underrepresentation in screening libraries make them valuable for identifying new ligands in various biochemical contexts. An efficient synthesis method for these compounds enhances their availability for such libraries (Pandey et al., 2020).
Chemical Transformations and Reactions
Ring Expansion and Contraction : Studies on the ring expansion and contraction of benzothiazepine dioxides, which share structural similarities with 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride, reveal intricate chemical transformations. These studies contribute to understanding the chemical behavior of thiazepane dioxides under various conditions (Khalaj & Adibpour, 2008).
Protecting Groups in Chemical Synthesis : The use of dimethoxybenzyl group as an N-protecting group in derivatives of thiazetidine dioxides, which are structurally related to 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride, showcases the versatility of these compounds in synthetic chemistry. Such protecting groups are critical for facilitating specific reactions and purifications in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991).
Novel Heterocyclic Compounds Synthesis : The synthesis of nitrogen-bridged heterocycles, including thiazepine derivatives, highlights the potential of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride in forming new chemical structures. Such synthetic pathways are crucial for discovering new compounds with potential applications in various fields (Kakehi, Ito, Hakui, 1993).
properties
IUPAC Name |
7,7-dimethyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRLWGMYVOOHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCS1(=O)=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






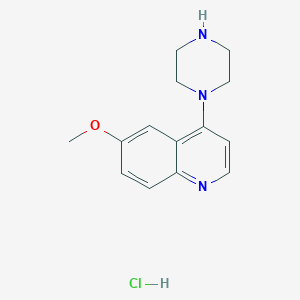
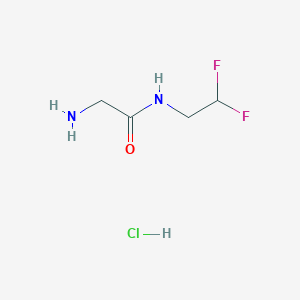
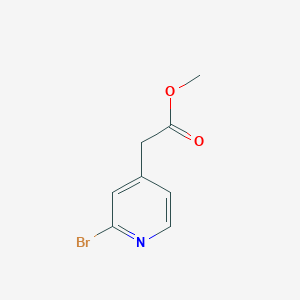
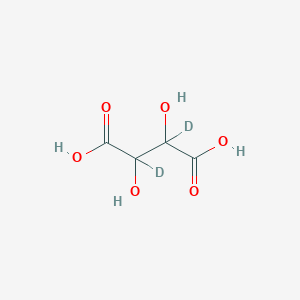
![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)
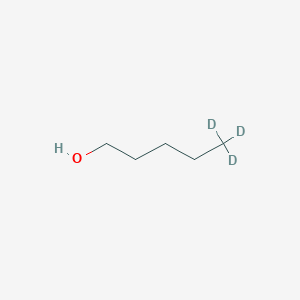
![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)



